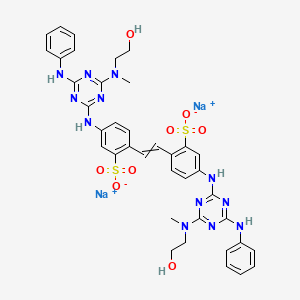

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl

Übersicht

Beschreibung

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is a useful research compound. Its molecular formula is C38H38N12Na2O8S2 and its molecular weight is 900.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP) has been synthesized using the Heck reaction. The process involves using palladium supported by chitosan as a catalyst and NMP as a solvent. The reaction yields up to 56.30%, and the products were characterized by IR and MS (L. Ying, 2009).

Chemical Stability and Degradation

DSBP, used as a fluorescent whitening agent, undergoes slow oxidation by hypochlorite at room temperature and faster at 60°C. The oxidation leads to the formation of 4-sulfobenzaldehyde and 4,4′-bisaldehyde biphenyl, among other products. Metals like Fe, Cu, and Mn can accelerate this process (M. Blanco, Lidia Jiménez, I. Valverde, 2001).

Applications in Material Science

Polymer Synthesis

DSBP has been utilized in synthesizing sulfonated polytriazoles with varying degrees of sulfonation. These polymers exhibit high molecular weights, solubility, and good film-forming capabilities, combined with high thermal and chemical stabilities, making them suitable as proton exchange membranes (Asheesh Singh, Rajdeep Mukherjee, Susanta Banerjee, H. Komber, B. Voit, 2014).

Proton Exchange Membranes

DSBP has been incorporated into sulfonated poly(arylene ether sulfone)s, revealing that smaller hydrophobic components induce high proton conductivities. These properties are crucial for applications in fuel cells and other devices requiring efficient proton exchange membranes (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).

Fluorescence and Luminescence Applications

Fluorescent Properties

DSBP has been used in creating lead sulfonates with intriguing luminescent properties. These compounds exhibit weak blue and yellow emission and are thermally stable up to 170°C under an air atmosphere (R. Fu, Shengmin Hu, Xintao Wu, 2014).

Lanthanide Metal–Organic Frameworks

DSBP has been utilized in synthesizing lanthanide metal–organic frameworks, which have shown intriguing fluorescent properties. These structures are significant for their potential applications in sensors and other photoluminescent materials (Dabin Shi, Yanwei Ren, Huanfeng Jiang, Bowei Cai, Jiaxian Lu, 2012).

Environmental and Analytical Applications

Water Trace Detection

A Cd-based metal–organic framework (MOF) utilizing DSBP has been synthesized for detecting trace amounts of water in organic solvents like isopropanol and 1,4-dioxane. This MOF offers simplicity in production, cost-effectiveness, and high sensitivity (Feng Cheng, R. Fu, Y. Wen, Yu-ying Yang, Chen-hui Zeng, Yu-Xiao Zhang, Shengmin Hu, Xintao Wu, 2018).

Eigenschaften

IUPAC Name |

disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N12O8S2.2Na/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52;;/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYVUOFMPAXVCH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N12Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027757 | |

| Record name | Disodium 4,4'-bis-(2-sulfostyryl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

900.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13863-31-5 | |

| Record name | Disodium 4,4'-bis-(2-sulfostyryl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate](/img/structure/B8249485.png)

![2-[(3-Fluoro-4-nitrophenyl)methyl]propanedioic acid diethyl ester](/img/structure/B8249491.png)

![(3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B8249499.png)

![(4,5,14,15,16-Pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate](/img/structure/B8249513.png)